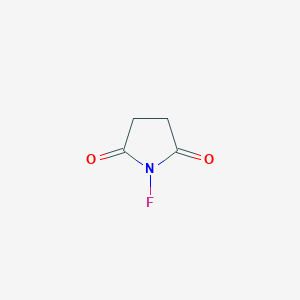
1-Fluoropyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoropyrrolidine-2,5-dione is a fluorinated derivative of pyrrolidine-2,5-dione, also known as succinimide. This compound is characterized by the presence of a fluorine atom at the 1-position of the pyrrolidine ring. The molecular formula of this compound is C4H4FNO2, and it has a molecular weight of 117.078 g/mol
Vorbereitungsmethoden
The synthesis of 1-Fluoropyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the fluorination of pyrrolidine-2,5-dione using a fluorinating agent such as N-fluorosuccinimide. The reaction typically takes place under mild conditions, with the fluorinating agent reacting with the succinimide to introduce the fluorine atom at the desired position .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often require optimization of reaction parameters, including temperature, pressure, and the concentration of reagents, to achieve high purity and yield of the desired product .
Analyse Chemischer Reaktionen
1-Fluoropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: this compound can participate in cyclization reactions to form more complex heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-Fluoropyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Fluoropyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Fluoropyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione (Succinimide): The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
N-Fluorosuccinimide: A related compound where the fluorine atom is bonded to the nitrogen atom instead of the carbon atom.
Fluorinated Pyridines: These compounds also contain fluorine atoms and exhibit unique chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be leveraged for various applications in research and industry.
Eigenschaften
CAS-Nummer |
201281-58-5 |
|---|---|
Molekularformel |
C4H4FNO2 |
Molekulargewicht |
117.08 g/mol |
IUPAC-Name |
1-fluoropyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H4FNO2/c5-6-3(7)1-2-4(6)8/h1-2H2 |
InChI-Schlüssel |
CXSMUARJOOOMOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
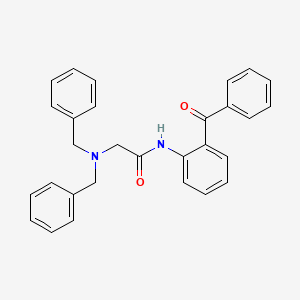
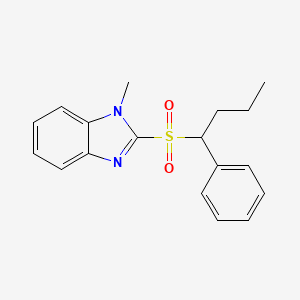
![N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B12577508.png)
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
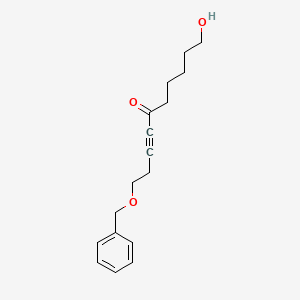
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
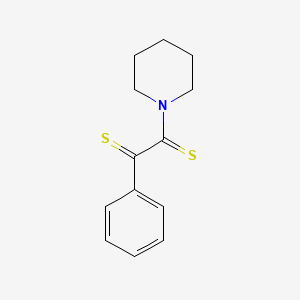
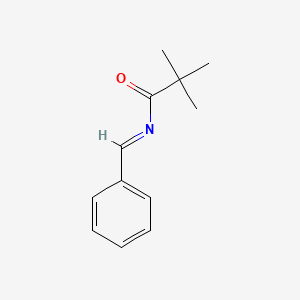
![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)
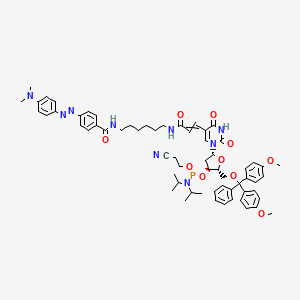
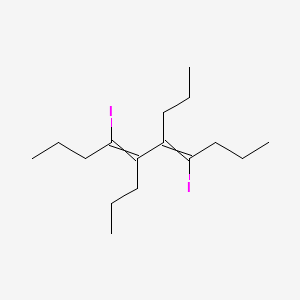
![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)
